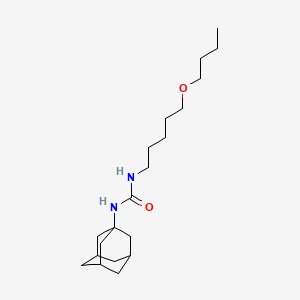

1-Adamantan-1-yl-3-(5-butoxypentyl)urea

Description

Contextualizing Adamantane (B196018) and Urea (B33335) Scaffolds in Modern Medicinal Chemistry

The rational design of therapeutic agents often relies on the use of well-characterized chemical motifs, or scaffolds, that impart desirable properties to a molecule. The adamantane and urea moieties are prime examples of such scaffolds, each contributing unique and valuable characteristics to drug candidates.

The adamantane cage, a rigid and lipophilic hydrocarbon, is a privileged structure in medicinal chemistry. nih.govresearchgate.net Its incorporation into drug molecules can significantly influence their pharmacological properties. The bulky and three-dimensional nature of the adamantane group can enhance binding to target proteins by fitting into specific hydrophobic pockets. mdpi.com This "lipophilic bullet" can also improve a drug's metabolic stability by shielding adjacent functional groups from enzymatic degradation, thereby enhancing its pharmacokinetic profile. nih.govmdpi.com

The unique properties of the adamantane scaffold have been exploited in a variety of approved drugs for diverse therapeutic areas, including antiviral agents like amantadine (B194251) and rimantadine, the anti-Alzheimer's drug memantine, and antidiabetic agents such as saxagliptin (B632) and vildagliptin. nih.govnih.govresearchgate.net The introduction of an adamantane moiety is a strategic approach to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

The urea functional group is a cornerstone of medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets. nih.gov This capacity for strong and specific interactions makes the urea moiety a critical pharmacophore in a wide array of therapeutic agents. nih.govfrontiersin.org Urea-containing compounds are prevalent in drug development, with applications as anticancer, antibacterial, anticonvulsive, and anti-HIV agents. nih.gov

From a drug design perspective, the urea scaffold is synthetically versatile and its physicochemical properties can be fine-tuned to optimize a molecule's "druggability." frontiersin.org The central urea group in many soluble epoxide hydrolase inhibitors, for instance, is crucial for binding to the enzyme's active site. nih.gov The oxygen atom of the urea can form two key hydrogen bonds with tyrosine residues in the catalytic pocket of sEH, anchoring the inhibitor. nih.gov This interaction is a fundamental aspect of the inhibitory mechanism for this class of compounds.

The Soluble Epoxide Hydrolase (sEH) as a Molecular Target for Chemical Intervention

Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target due to its central role in the metabolism of signaling lipids. pnas.org By inhibiting this enzyme, it is possible to modulate inflammatory and vascular pathways, offering potential treatments for a range of diseases.

Soluble epoxide hydrolase is a bifunctional enzyme that plays a crucial role in the metabolism of fatty acid epoxides. wikipedia.orgnih.gov The C-terminal hydrolase domain of sEH converts epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 epoxygenases, into their corresponding dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgendocrine-abstracts.org EETs are important signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic properties. wikipedia.orgpnas.org

By hydrolyzing EETs to the less biologically active DHETs, sEH effectively terminates their signaling functions. pnas.orgendocrine-abstracts.org This enzymatic action has implications for a variety of physiological processes, including the regulation of blood pressure, inflammation, and pain. nih.govresearchgate.net The inhibition of sEH is therefore a therapeutic strategy aimed at increasing the endogenous levels of beneficial EETs. pnas.orgendocrine-abstracts.org

The inhibition of soluble epoxide hydrolase prevents the degradation of EETs, leading to their accumulation and enhanced biological effects. pnas.org The mechanism of inhibition for many potent sEH inhibitors, particularly those based on a urea scaffold, involves specific interactions within the enzyme's active site. The inhibitor binds to the catalytic pocket, with the urea moiety forming hydrogen bonds with key amino acid residues, such as Tyr381 and Tyr465. nih.gov This binding event blocks the access of endogenous substrates like EETs to the catalytic machinery of the enzyme.

The biological consequences of sEH inhibition are significant. By stabilizing EET levels, sEH inhibitors can promote vasodilation, reduce inflammation, and alleviate pain. pnas.org This mechanism of action has shown therapeutic potential in preclinical models of hypertension, inflammatory diseases, and metabolic disorders like fatty liver disease. pnas.orgendocrine-abstracts.org

Research Trajectory and Significance of 1-Adamantan-1-yl-3-(5-butoxypentyl)urea within Soluble Epoxide Hydrolase Inhibitor Development

The development of N,N'-disubstituted urea-based compounds has been a major focus in the search for potent and selective sEH inhibitors. nih.gov Within this class of molecules, those incorporating an N-adamantyl group have been extensively investigated. nih.govnih.gov The compound this compound is a representative example from this line of research.

The design of this specific inhibitor combines the advantageous properties of the adamantane and urea scaffolds. The adamantyl group provides a lipophilic anchor that can occupy a hydrophobic pocket in the sEH active site, while the urea group forms the crucial hydrogen bonds necessary for potent inhibition. nih.govescholarship.org The 5-butoxypentyl chain is a variable element that can be modified to fine-tune the inhibitor's physical properties and metabolic stability. nih.gov Research on compounds like this compound and its analogs has been instrumental in elucidating the structure-activity relationships of urea-based sEH inhibitors and in advancing the development of new therapeutic agents targeting this enzyme. nih.govmdpi.com

Positioning of the Compound as a Key Chemical Entity for Academic Investigation

The compound this compound belongs to the broader class of 1,3-disubstituted ureas, which have garnered significant attention in medicinal chemistry and chemical biology. Specifically, derivatives featuring a bulky, lipophilic adamantane moiety have emerged as a cornerstone in the development of potent inhibitors for the enzyme soluble epoxide hydrolase (sEH). nih.govtandfonline.comnih.gov The inhibition of sEH is a promising therapeutic strategy for managing a range of medical conditions, including hypertension, inflammation, and pain, by stabilizing beneficial epoxy-fatty acids in the body. nih.govescholarship.org

The core structure of 1-adamantyl ureas has been extensively studied, revealing key structure-activity relationships (SAR) that govern their inhibitory efficacy and physicochemical properties. The adamantane group itself is a critical pharmacophore, anchoring the inhibitor within a hydrophobic region of the sEH active site. nih.govmdpi.com Academic investigations have systematically explored modifications to both the adamantane cage and the second substituent on the urea functional group to optimize potency, solubility, and metabolic stability. nih.govnih.gov

The specific compound, this compound, represents a compelling subject for academic investigation due to its unique combination of structural features. While numerous 1-adamantyl ureas with various alkyl and aryl substituents have been synthesized and evaluated, the 5-butoxypentyl chain introduces a distinct modification. This chain combines a five-carbon aliphatic spacer with a terminal butoxy group, introducing both flexibility and an ether linkage.

Academic research into analogous compounds provides a strong rationale for investigating this specific molecule. For instance, studies have shown that the nature of the non-adamantane portion of the molecule significantly influences the inhibitory potency against sEH. The introduction of flexible chains has been a strategy to enhance physical properties. nih.gov Furthermore, the presence of ether linkages in the side chain has been explored in other potent sEH inhibitors, suggesting this motif is well-tolerated and can contribute to favorable interactions within the enzyme's active site. nih.gov

The investigation of this compound would aim to answer several key research questions:

How does the 5-butoxypentyl chain affect the inhibitory potency (IC₅₀) against human sEH compared to other alkyl or aryl-substituted adamantyl ureas?

What are the physicochemical properties of this compound, such as its melting point, lipophilicity (LogP), and aqueous solubility, and how do they compare to established sEH inhibitors? mdpi.comnih.gov

How does the combination of an n-pentyl spacer and a butoxy group influence the compound's metabolic stability in vitro? nih.gov

To position this compound within the existing landscape of sEH inhibitors, its properties can be benchmarked against a variety of known 1-adamantyl urea derivatives. The following tables summarize key data from the literature for related compounds, providing a framework for the academic evaluation of this compound.

Detailed Research Findings

The academic interest in this compound is predicated on extensive research into its structural analogs. The data reveals that subtle modifications to the adamantyl urea scaffold can lead to dramatic changes in biological activity and physicochemical characteristics.

Inhibitory Potency against Soluble Epoxide Hydrolase (sEH)

The primary measure of a compound's effectiveness in this class is its half-maximal inhibitory concentration (IC₅₀) against sEH. Research has demonstrated that 1-adamantyl ureas can achieve exceptionally high potency, with IC₅₀ values reaching the picomolar range. tandfonline.comtandfonline.com The nature of the substituent at the N'-position of the urea is a critical determinant of this potency.

| Compound | Substituent at N'-position | sEH IC₅₀ (nM) | Reference |

|---|---|---|---|

| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea | (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl | 0.8 | escholarship.org |

| 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea | (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl (with spacer) | 1.2 | escholarship.org |

| 1,6-(hexamethylene)bis[(adamant-1-yl)urea] | Hexamethylene bis(adamantylurea) | 0.5 | nih.gov |

| 4-[4-(3-[(-3-chloroadamantan-1-yl)ureido]cyclohexyl]oxy)benzoic acid | 4-((4-carboxycyclohexyl)oxy)phenyl (with chloro-adamantane) | 1.4 | mdpi.com |

| 1-Adamantyl-3-(5-(3-methylisoxazol-5-yl)aminomethyl)urea | (3-methylisoxazol-5-yl)aminomethyl | 10.5 | nih.gov |

The investigation of this compound would explore where the 5-butoxypentyl group places the compound on this spectrum of activity. The flexible, lipophilic nature of this chain suggests it could fit well within the hydrophobic binding pocket of sEH.

Physicochemical Properties

Beyond potency, the physicochemical properties of these inhibitors are crucial for their potential as research tools and therapeutic leads. Properties such as melting point and solubility are critical for ease of handling, formulation, and bioavailability. nih.gov Research has shown that modifying the adamantane structure or the N'-substituent can modulate these properties. For example, introducing methyl groups into the adamantane cage or adding a methylene (B1212753) spacer between the adamantane and the urea group can lower the melting point. nih.gov

| Compound/Analog Class | Key Structural Feature | Observed Property | Reference |

|---|---|---|---|

| Adamantyl-ureas with pyrazole (B372694) | Halogenated pyrazole fragments | Solubility: 120 to 750 µM | nih.gov |

| 1,3-dichloroadamantyl-containing ureas | 1,3-dichloro-adamantane | Increased water solubility (>500 µM) compared to non-chlorinated analog | mdpi.com |

| Adamantyl ureas with alkylated adamantane | Methyl groups on adamantane | Lower melting points compared to unsubstituted adamantane | nih.gov |

| Adamantyl ureas with spacer | Methylene spacer between adamantane and urea | Significant decrease in melting point | nih.gov |

| Adamantyl ureas with phenylmethyl fragment | (Adamantan-1-yl)(phenyl)methyl group | Calculated LogP: 5.96–6.93 | mdpi.com |

The academic study of this compound would involve synthesizing the compound and characterizing these properties to understand how the 5-butoxypentyl chain influences its physical nature. This would provide valuable data for the design of future sEH inhibitors with optimized drug-like properties.

Structure

3D Structure

Properties

Molecular Formula |

C20H36N2O2 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

1-(1-adamantyl)-3-(5-butoxypentyl)urea |

InChI |

InChI=1S/C20H36N2O2/c1-2-3-8-24-9-6-4-5-7-21-19(23)22-20-13-16-10-17(14-20)12-18(11-16)15-20/h16-18H,2-15H2,1H3,(H2,21,22,23) |

InChI Key |

KBTVUXWBRNQXPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Determinants of Biological Activity for Adamantane Urea Scaffolds

Foundational Principles of SAR in Urea-Based Soluble Epoxide Hydrolase Inhibitors

Urea-based compounds represent a significant class of sEH inhibitors. nih.gov Their design is centered around mimicking the transition state of the enzyme's natural substrate hydrolysis. nih.gov The central urea (B33335) moiety is crucial, forming key hydrogen bonds with catalytic residues in the enzyme's active site, including Asp335, Tyr383, and Tyr466. nih.govmetabolomics.se This interaction anchors the inhibitor within the catalytic tunnel, forming the basis of its inhibitory action.

The potency of urea-based sEH inhibitors is strongly influenced by the lipophilicity of the molecule. nih.gov The active site of sEH is predominantly hydrophobic, favoring interaction with bulky, lipophilic groups. nih.gov However, high lipophilicity often leads to poor aqueous solubility, which can limit bioavailability and therapeutic application. metabolomics.senih.gov

Therefore, a key design strategy involves balancing hydrophobic and hydrophilic elements. Research has shown that polar functional groups can be introduced into the inhibitor's structure to improve physical properties like solubility. nih.govnih.gov Crucially, these polar groups must be positioned at a sufficient distance from the central urea pharmacophore to avoid disrupting the primary binding interactions within the active site. nih.govnih.gov Studies indicate that incorporating a polar group at a distance of at least five atoms (approximately 7.5 Å) from the urea carbonyl can effectively enhance aqueous solubility without compromising inhibitory potency. nih.gov For instance, the introduction of ether or morpholine (B109124) motifs into the alkyl chain has been shown to increase water solubility and reduce metabolic degradation. nih.gov

Role of the Adamantane (B196018) Moiety in Ligand-Target Recognition and Binding

The adamantane group is a privileged scaffold in medicinal chemistry, valued for its unique properties. nih.govnih.gov In sEH inhibitors, it serves as the primary hydrophobic anchor that occupies a lipophilic pocket within the enzyme's active site. nih.gov Its bulky and rigid nature is preferred over other cyclic systems like cyclohexyl or cyclopentyl, which generally result in decreased activity. nih.gov The incorporation of the adamantane moiety often enhances metabolic stability and improves the pharmacokinetic profile of the drug candidate. nih.gov

The rigid, three-dimensional structure of the adamantane cage is a critical determinant of inhibitory potency. nih.gov This rigidity helps to pre-organize the inhibitor into a conformation that is favorable for binding, thereby reducing the entropic penalty upon entering the enzyme's active site. nih.gov This "induced fit" model suggests that the adamantane scaffold plays a decisive role in the optimal three-dimensional positioning of the entire inhibitor molecule for effective interaction with the target. nih.gov The introduction of a methylene (B1212753) bridge between the adamantane and urea fragments can increase molecular flexibility, which has been shown to enhance inhibitory activity. researchgate.net

A systematic study on the effects of methyl substitutions at the bridgehead positions of the adamantane ring yielded several key findings: nih.gov

One methyl group: Led to a four-fold increase in inhibitory potency against human sEH without a significant loss of metabolic stability. nih.gov

Two or three methyl groups: Resulted in a dramatic decrease in metabolic stability in human liver microsomes (8-fold and 98-fold, respectively). nih.gov

Species-specific effects: Interestingly, the effect of methylation on inhibitory potency varied between human and murine sEH. Compounds with three methyl groups were very poor inhibitors of murine sEH but remained highly potent against the human enzyme. nih.govnih.gov

These findings highlight the sensitivity of the ligand-target interaction to even minor structural changes on the adamantane scaffold.

Table 1: Effect of Adamantane Methylation on sEH Inhibition and Stability A summary of research findings on how substitutions on the adamantane cage affect inhibitor potency and metabolic stability.

| Substitution | Effect on Potency (Human sEH) | Effect on Metabolic Stability (Human Liver Microsomes) | Species-Specific Activity |

|---|---|---|---|

| None | Baseline | Baseline | - |

| One Methyl Group | ▲ 4-fold increase | ≈ No significant loss | - |

| Two Methyl Groups | - | ▼ 8-fold decrease | - |

| Three Methyl Groups | Potent | ▼ 98-fold decrease | Very poor inhibitor of murine sEH |

Contribution of the Alkyl/Ether Chain (5-butoxypentyl) to Potency, Selectivity, and Molecular Recognition

The length of the alkyl chain is a critical factor for achieving optimal inhibitory potency. Studies on diurea inhibitors have shown that a flexible chain allows a second pharmacophore (like another urea group) to form additional hydrogen bonds with residues outside the primary catalytic site, such as Ser374. nih.gov This secondary interaction can significantly increase the inhibitor's potency and residence time on the enzyme. nih.gov There is an optimal length for these spacers; chains that are too short or too long can lead to a decrease in activity. nih.govnih.gov For instance, in a series of n-alkyl chain compounds, the n-hexyl group displayed the best activity. nih.gov

The presence of an ether linkage within the chain, as in the 5-butoxypentyl group, can improve physical properties. Incorporating polar functionalities like ethers can enhance water solubility, a crucial factor for drug development. nih.govnih.gov This strategy allows for the optimization of the inhibitor's pharmacokinetic properties while maintaining the high potency conferred by the hydrophobic adamantane and the central urea pharmacophore. nih.gov

Table 2: Impact of Linker Chain Modifications on Inhibitor Properties Illustrates how changes in the linker between the urea core and the secondary hydrophobic group can affect the inhibitor's biological and physical properties.

| Chain Modification | Effect on Potency | Effect on Physical/Metabolic Properties | Rationale |

|---|---|---|---|

| Optimal Flexible Chain Length | ▲ Increased | - | Allows secondary pharmacophore to form additional hydrogen bonds with enzyme residues (e.g., Ser374). nih.gov |

| Sub-optimal Chain Length | ▼ Decreased | - | Fails to optimally position the inhibitor for secondary binding interactions. nih.gov |

| Incorporation of Ether/Polar Groups | Maintained | ▲ Increased aqueous solubility▲ Improved metabolic stability | Reduces high lipophilicity and can block sites of metabolic degradation (e.g., beta-oxidation) without disrupting key binding interactions. nih.govnih.gov |

Introduction of Polar Groups within the Ether Function and their Biological Correlates

The introduction of polar groups into the lipophilic side chains of adamantane-urea scaffolds is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. While specific data on the 5-butoxypentyl chain of the titular compound is limited, studies on analogous structures demonstrate that incorporating polarity can significantly influence biological outcomes. For instance, replacing a simple alkyl or ether chain with moieties containing hydroxyl groups, amides, or sulfoxides can alter a compound's solubility, cell permeability, and metabolic stability.

Research on similar urea derivatives has shown that such modifications can lead to new hydrogen bonding opportunities with target proteins, potentially enhancing binding affinity and efficacy. The strategic placement of a polar group can also orient the molecule within a binding pocket to optimize other critical interactions.

Significance of the Urea Linkage in Establishing Critical Molecular Interactions

The urea moiety is a cornerstone of the adamantane-urea scaffold's biological activity, primarily due to its capacity for forming robust hydrogen bonds.

Hydrogen Bonding Capacity of the Urea Carbonyl and N-H Groups with Biological Targets.nih.govresearchgate.net

The urea group is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). This dual nature allows it to form multiple, specific hydrogen bonds with amino acid residues in a protein's active site, such as glutamate, aspartate, and serine. nih.govnih.gov These interactions are often critical for anchoring the molecule in the correct orientation for biological activity. For example, studies on urea derivatives targeting enzymes have shown that the urea carbonyl can form a key hydrogen bond with a backbone N-H of a catalytic residue, while the urea N-H groups can interact with nearby acidic residues. nih.gov The precise geometry of these hydrogen bonds is a major determinant of the compound's potency and selectivity. researchgate.net

Conformational Preferences and Intramolecular Hydrogen Bonding within the Urea Moiety.nih.govresearchgate.net

The conformation of the urea linkage itself is crucial. The atoms around the urea group tend to be planar, but rotation around the C-N bonds is possible. In some urea-containing molecules, an intramolecular hydrogen bond can form between one of the N-H groups and a nearby acceptor atom within the same molecule. acs.orgrsc.org This can pre-organize the molecule into a specific conformation that may be more or less favorable for binding to its biological target. nih.gov Breaking a pre-existing intramolecular hydrogen bond is a prerequisite for forming intermolecular hydrogen bonds with the target, a process that has an energetic cost. researchgate.net The balance between intra- and intermolecular hydrogen bonding is therefore a subtle but important factor in molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics in Compound Optimization

QSAR models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity, providing predictive insights for designing more potent molecules.

Application of 2D and 3D QSAR Models for Activity Prediction in Urea Derivatives.nih.gov

Both 2D and 3D QSAR models have been successfully applied to series of urea derivatives to guide their optimization. derpharmachemica.com

2D QSAR: These models correlate activity with molecular descriptors calculated from the 2D structure, such as molecular weight, lipophilicity (logP), and counts of hydrogen bond donors and acceptors. humanjournals.comorientjchem.org For urea derivatives, descriptors related to hydrogen bonding and electronic properties have been found to be significant. derpharmachemica.com These models are computationally efficient and can provide general guidelines for structural modification.

3D QSAR: Methods like Comparative Molecular Field Analysis (CoMSIA) provide a more detailed, three-dimensional picture of the SAR. nih.gov These models generate contour maps that highlight regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic/hydrophilic character is predicted to increase or decrease biological activity. nih.gov For adamantane-urea derivatives, these models can reveal the precise spatial requirements of the bulky adamantane group and the flexible side chain for optimal interaction with the target. humanjournals.com

The table below summarizes typical statistical parameters used to validate the robustness and predictive power of QSAR models developed for bioactive urea derivatives. humanjournals.com

| Parameter | Description | Typical Value for a Good Model |

| r² (R-squared) | The coefficient of determination; indicates how well the model explains the variance in the training set data. | > 0.6 |

| q² (Q-squared) | The cross-validated correlation coefficient; measures the internal predictive ability of the model. | > 0.5 |

| pred_r² | The correlation coefficient for an external test set; measures the model's ability to predict the activity of new, unseen compounds. | > 0.5 |

These predictive models are instrumental in prioritizing which new derivatives to synthesize, saving time and resources in the drug discovery process. humanjournals.comnih.gov

Identification of Key Molecular Descriptors Correlating with Enhanced Biological Response

The biological activity of adamantane-urea scaffolds is intricately linked to specific molecular features that can be quantified through various physicochemical and structural descriptors. Research into the structure-activity relationship (SAR) of this class of compounds has revealed that a delicate balance of lipophilicity, steric bulk, and the nature of the substituent on the N'-position of the urea moiety governs their biological response.

A pivotal molecular descriptor for adamantane-urea derivatives is lipophilicity, often expressed as the logarithm of the partition coefficient (logP). The adamantane cage itself is a highly lipophilic and rigid three-dimensional structure. This characteristic is fundamental to the interaction of these compounds with their biological targets, often facilitating passage through cell membranes and effective binding within hydrophobic pockets of enzymes or receptors. nih.gov

In a systematic study of adamantyl ureas as anti-tuberculosis agents, the nature of the substituent at the N'-position was found to be a critical determinant of activity. While aromatic substituents were generally favored, a series of compounds with purely aliphatic chains were also evaluated to understand the impact of non-aromatic groups on the biological response. The findings indicate that the length and nature of the aliphatic chain significantly influence the minimum inhibitory concentration (MIC).

For instance, within a series of 1-adamantyl-3-alkyl ureas, a clear trend was observed where the anti-tuberculosis activity varied with the length of the n-alkyl chain. This relationship suggests an optimal chain length for interaction with the biological target.

Table 1: Anti-tuberculosis Activity of 1-Adamantyl-3-alkyl Urea Derivatives

| Compound | N'-Substituent | Biological Activity (MIC in µg/mL) |

| 15 | n-propyl | >100 |

| 16 | n-butyl | 50 |

| 17 | n-pentyl | 25 |

| 18 | iso-pentyl | 25 |

| 19 | neo-pentyl | 100 |

| 20 | n-hexyl | 12.5 |

| 21 | cyclohexyl | 50 |

Data sourced from Brown, J. R., et al. (2011). The structure-activity relationship of urea derivatives as anti-tuberculosis agents. Bioorganic & Medicinal Chemistry, 19(18), 5585-5595. nih.gov

The data in Table 1 clearly demonstrates that for straight-chain alkyl substituents (n-propyl, n-butyl, n-pentyl, n-hexyl), the biological activity increases with chain length up to the n-hexyl group (Compound 20), which displayed the most potent activity in this aliphatic series. nih.gov This suggests that the hydrophobic interactions provided by the alkyl chain contribute significantly to the binding affinity. However, the decreased activity of the branched iso-pentyl and neo-pentyl isomers (Compounds 18 and 19) compared to the straight-chain n-pentyl (Compound 17) indicates that steric factors and the specific shape of the substituent also play a crucial role. The bulky cyclohexyl group (Compound 21) resulted in moderate activity, further highlighting the importance of the substituent's conformation in relation to the target's binding site.

Elucidation of Enzymatic Inhibition Kinetics and Mechanisms (e.g., sEH)

Research on N-adamantyl-urea-based inhibitors has demonstrated their ability to tightly bind to the sEH enzyme, often exhibiting inhibition constants (K_i) in the nanomolar to picomolar range. nih.gov This strong binding affinity underscores their potency as inhibitors.

Determination of Inhibition Type

While the specific inhibition type for 1-adamantan-1-yl-3-(5-butoxypentyl)urea has not been explicitly documented, inhibitors of this class are generally known to act as competitive or slow-binding inhibitors of soluble epoxide hydrolase.

Analysis of Inhibition Constants (K_i values) and Binding Affinities

Direct K_i values for this compound are not readily found in the existing scientific literature. However, studies on analogous compounds provide insight into the expected potency. For instance, the structurally similar compound, 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), is a potent inhibitor of human sEH. nih.gov The inhibitory activity of various adamantyl urea derivatives highlights a structure-activity relationship where the bulky, hydrophobic adamantyl group is a key determinant of high affinity. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

| Metabolite M7 of AEPU | Human sEH | 84 |

| Metabolite M10 of AEPU | Human sEH | 15 |

| AEPU | Human sEH | 14 |

| Metabolite M7 of AEPU | Mouse sEH | 5 |

| Metabolite M10 of AEPU | Mouse sEH | 6 |

| AEPU | Mouse sEH | 3 |

This table presents the half-maximal inhibitory concentration (IC50) values for the related compound AEPU and its metabolites against human and mouse soluble epoxide hydrolase (sEH), demonstrating the high potency of the parent compound. nih.gov

Detailed Molecular Recognition and Binding Site Analysis

The interaction between adamantyl urea inhibitors and the sEH active site has been elucidated through structural and computational studies. The catalytic site of sEH is characterized as a "tunnel-like" structure, and the binding of these inhibitors involves key interactions with specific amino acid residues. mdpi.com

Identification of Key Amino Acid Residues in the Enzyme Binding Pocket Interacting with the Inhibitor

The urea moiety of the inhibitor is crucial for its binding and is known to form hydrogen bonds with key residues in the catalytic site of sEH. While the precise residues interacting with this compound are not specified, studies on other urea-based inhibitors indicate that both NH groups of the urea are vital for effective inhibition. The disruption of the ability to form a hydrogen bond with one of these groups can lead to a significant decrease in inhibitory activity. nih.gov

Conformational Dynamics of Ligand-Enzyme Complexes

The binding of an inhibitor to an enzyme can induce conformational changes in both the ligand and the enzyme, a concept known as "induced fit." While specific studies on the conformational dynamics of the this compound-sEH complex are not available, research on enzyme-ligand interactions suggests that such dynamics play a crucial role in the inhibitory mechanism. The binding process can involve the enzyme's active site opening to accommodate the inhibitor molecule. biorxiv.org The conformationally rigid adamantyl fragment is a key feature of these inhibitors. The interplay between the enzyme's conformational dynamics and substrate or inhibitor binding is a critical aspect of its function and regulation. biorxiv.org

Mechanistic Characterization of Target Engagement and Molecular Interactions

Investigation of Ligand-Induced Conformational Changes in the Target Enzyme

The binding of an inhibitor to an enzyme can induce a range of conformational changes, from subtle side-chain rearrangements to large-scale domain movements, a phenomenon known as "induced fit." Such structural alterations can be critical for the inhibitor's potency and selectivity. In the case of this compound and related compounds targeting soluble epoxide hydrolase (sEH), investigations have sought to elucidate the extent of these changes.

The catalytic activity of sEH involves the hydrolysis of epoxides to their corresponding diols. nih.gov The active site of the C-terminal hydrolase domain features a catalytic triad (B1167595) (Asp333, Asp495, and His523) and two tyrosine residues (Tyr381 and Tyr465) that are crucial for substrate binding and catalysis. nih.gov Urea-based inhibitors, including this compound, are designed to mimic the transition state of the epoxide substrate within this active site. researchgate.net The urea (B33335) moiety is pivotal for this mimicry, forming key hydrogen bonds with the catalytic residues. Specifically, the carbonyl oxygen of the urea can interact with the hydrogen atoms of the tyrosine residues Tyr381 and Tyr465, while the urea nitrogens can act as hydrogen bond donors to the nucleophilic aspartate residue, Asp333. researchgate.net

The adamantyl group of the inhibitor occupies a hydrophobic pocket within the active site, contributing significantly to the binding affinity through van der Waals interactions. escholarship.org The flexibility of the linker connecting the urea pharmacophore to the adamantyl group can also influence the inhibitor's ability to adopt an optimal conformation for binding. mdpi.com

To directly assess ligand-induced conformational changes, X-ray crystallography has been employed to compare the structure of sEH in its native state versus when it is complexed with inhibitors. Studies on human sEH with inhibitors structurally similar to this compound, such as 4-(3-cyclohexylureido)-ethanoic acid (CU2), have provided significant insights. The analysis of the crystal structure of the human sEH in complex with CU2 revealed that the binding of this inhibitor does not provoke major structural alterations in the enzyme. nih.gov

The root mean square (RMS) deviation, a measure of the average distance between the atoms of superimposed proteins, was calculated to be a mere 0.4 Å for the 320 Cα atoms of the C-terminal domain when comparing the native enzyme to the inhibitor-bound form. nih.gov This very low RMS deviation indicates a high degree of structural similarity and suggests that the enzyme does not undergo a significant conformational change upon binding of this type of inhibitor. The binding appears to follow a more "lock-and-key" model, where the inhibitor fits into a pre-existing conformation of the active site, rather than an "induced-fit" model that would involve substantial structural rearrangement of the enzyme.

Molecular dynamics simulations of other adamantyl-urea based inhibitors with sEH also support the formation of a stable complex within the active site, further underscoring the precise fit of these inhibitors. escholarship.orgsemanticscholar.org

Table 1: Structural Data on sEH-Inhibitor Complex

| Parameter | Value | Significance | Reference |

| Enzyme | Human Soluble Epoxide Hydrolase (sEH) | The specific biological target of the inhibitor. | nih.gov |

| Inhibitor Class | Dialkylurea with pendant carboxylate | Structurally analogous to this compound. | nih.gov |

| Analytical Method | X-ray Crystallography | Provides high-resolution structural data of the enzyme-inhibitor complex. | nih.gov |

| Resolution | 2.3–3.0 Å | The level of detail at which the structure was determined. | nih.gov |

| RMS Deviation (Cα atoms) | 0.4 Å | A quantitative measure indicating no major conformational change upon inhibitor binding. | nih.gov |

Advanced Computational Chemistry and Molecular Modeling for 1 Adamantan 1 Yl 3 5 Butoxypentyl Urea Research

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear arrangement. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular geometry and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) by finding the lowest energy state. For 1-Adamantan-1-yl-3-(5-butoxypentyl)urea, a DFT study would calculate key structural parameters.

The adamantane (B196018) cage provides a rigid, lipophilic anchor, while the butoxypentyl urea (B33335) chain offers flexibility and hydrogen bonding capabilities. mdpi.com DFT calculations, often using functionals like B3LYP, can precisely compute the bond lengths, bond angles, and dihedral angles that define the molecule's shape. This structural data is the foundation for all further computational analysis, including docking and molecular dynamics. nih.govresearchgate.net

Table 1: Representative Geometric Parameters for Adamantane-Urea Structures Calculated by DFT (Note: This table presents typical values for adamantane-urea scaffolds based on published DFT studies on analogous compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Atoms Involved | Typical Value |

| Bond Length | C=O (Urea) | ~1.25 Å |

| Bond Length | C-N (Urea) | ~1.38 Å |

| Bond Length | C-C (Adamantane) | ~1.54 Å |

| Bond Angle | N-C-N (Urea) | ~118° |

| Bond Angle | C-N-H (Urea) | ~121° |

| Dihedral Angle | N-C-N-C | Defines planarity of urea group |

The electronic properties of a molecule are critical for its reactivity and interactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

An Electrostatic Potential (ESP) map visually represents the charge distribution across the molecule. For this compound, the ESP map would show negative potential (red regions) around the oxygen atom of the urea group, indicating its role as a hydrogen bond acceptor. Positive potential (blue regions) would be found around the N-H protons of the urea, identifying them as hydrogen bond donors. This information is vital for predicting how the molecule will interact with a biological target. nih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for Adamantane-based Compounds (Note: Data is based on analogous compounds from computational studies, as specific values for this compound are not published.)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Adamantane-Triazole Derivative nih.gov | -6.8 | -1.2 | 5.6 |

| Adamantane-Urea Analog | -6.5 | -0.9 | 5.6 |

Molecular Docking Simulations and Scoring Function Evaluation for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. This method is essential for structure-based drug design.

Given the prevalence of adamantane-urea structures as soluble epoxide hydrolase (sEH) inhibitors, docking simulations for this compound would likely target this enzyme. mdpi.comsemanticscholar.orgbohrium.com The simulation would place the ligand into the active site of sEH and sample numerous possible conformations and orientations.

Studies on similar inhibitors reveal a common binding mode:

The bulky, hydrophobic adamantane group typically occupies a lipophilic pocket within the enzyme's active site, forming van der Waals interactions with nonpolar residues. escholarship.orgsemanticscholar.org

The central urea moiety acts as a critical pharmacophore, forming key hydrogen bonds with catalytic residues in the active site, such as TYR383, TYR466, and ASP335, effectively anchoring the inhibitor. semanticscholar.org

The flexible butoxypentyl chain would position itself within a channel leading out of the active site, potentially forming additional hydrophobic interactions.

After generating potential binding poses, a scoring function is used to estimate the binding affinity for each pose. This score, typically expressed in kcal/mol, represents the Gibbs free energy of binding (ΔGbind). A more negative score indicates a stronger, more favorable interaction. These scores allow for the ranking of different poses and comparison between different potential inhibitors. Research on related adamantane-based sEH inhibitors has identified compounds with binding affinities in the nanomolar range. researchgate.net

Table 3: Comparative Binding Affinities of Adamantane Derivatives Against Target Proteins (Note: This table shows examples of binding affinities for related compounds from published docking studies.)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | COX1 | -6.4 | nih.gov |

| 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | COX2 | -6.5 | nih.gov |

| Memantyl Urea Derivative (B401) | sEH | Not specified, but potent | escholarship.org |

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations investigate the dynamic evolution of the complex over time. By simulating the movements of atoms and molecules according to the laws of physics, MD provides a more realistic view of the binding stability.

Conformational Analysis and Flexibility of the Compound in Solution and at the Binding Site

For adamantyl-urea based inhibitors, conformational analysis is critical to understanding their mechanism of action. This analysis typically involves molecular dynamics (MD) simulations to explore the compound's preferred shapes and flexibility both in a solvent environment and when bound to the sEH enzyme.

Role of Solvent Molecules and Water Networks in Ligand Binding

The binding of a ligand to a protein is not a simple two-body interaction; it occurs in a dynamic aqueous environment. Computational studies on enzyme-ligand binding frequently analyze the role of water molecules, which can mediate interactions or be displaced upon ligand binding, significantly impacting binding thermodynamics.

For sEH inhibitors, computational methods are used to predict the positions and energetic contributions of water molecules within the binding site. Analysis of other inhibitors has shown that displacing or rearranging these water networks can be a key determinant of binding affinity. While no specific studies on the water networks involved in the binding of this compound have been published, research on similar systems demonstrates that understanding these solvent effects is crucial for accurately predicting binding energies and for designing inhibitors with improved properties. researchgate.net

In Silico Screening and Virtual Library Design for Novel Analogues

Computational Approaches for Identifying Potent and Selective Inhibitors

Computational chemistry is a cornerstone of modern drug discovery, enabling the rapid screening of vast virtual libraries of compounds to identify promising new drug candidates. For the development of sEH inhibitors, techniques like high-throughput virtual screening (HTVS) and structure-activity relationship (SAR) analysis are commonly employed. researchgate.net

These methods use a pharmacophore model, which is an abstract representation of the essential molecular features required for biological activity. For adamantyl-urea sEH inhibitors, the pharmacophore typically includes the hydrophobic adamantane group, the hydrogen-bonding urea core, and a secondary pharmacophore group connected by a linker of a specific length. researchgate.net By screening virtual libraries against this model, researchers can identify novel molecular scaffolds that are predicted to be potent sEH inhibitors. For instance, a study on adamantyl-ureas with halogenated pyrazoles successfully identified inhibitors with nanomolar potency. nih.gov

Predictive Modeling for Optimizing Scaffold Features

Once a promising scaffold is identified, predictive modeling is used to optimize its features for enhanced potency, selectivity, and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in a compound's chemical structure with changes in its biological activity.

For the class of sEH inhibitors, QSAR studies have helped elucidate the key structural requirements for high inhibitory potential. researchgate.net These models can predict the activity of newly designed analogues of this compound before they are synthesized, guiding medicinal chemists to focus on modifications most likely to improve performance. For example, models might explore variations in the length and branching of the butoxypentyl chain or the substitution on the adamantane ring to enhance hydrophobic interactions or metabolic stability. tandfonline.comnih.gov Such predictive modeling is instrumental in the rational design of next-generation inhibitors with superior therapeutic profiles. tandfonline.com

Metabolic Profiling and Biotransformation Pathways Research Focused Analytical Studies

In Vitro Metabolic Stability Assessment Methodologies

To predict how a compound like 1-Adamantan-1-yl-3-(5-butoxypentyl)urea will behave in a biological system, researchers first assess its stability in the presence of metabolic enzymes.

The initial screening for metabolic stability often employs subcellular fractions derived from liver cells, as the liver is the primary site of drug metabolism. researchgate.netspringernature.com Liver S9 fractions, which contain both microsomal and cytosolic enzymes, and liver microsomes, which are rich in Phase I enzymes like the cytochrome P450 (CYP) superfamily, are standard tools. nih.gov These systems provide a comprehensive overview of both Phase I and Phase II metabolic reactions. nih.gov

In studies of N-adamantyl urea-based compounds, incubations are performed with human and rat liver S9 fractions to identify potential metabolites. nih.gov The enzymatic reactions are initiated by adding cofactors such as NADPH to stimulate Phase I metabolism. nih.gov To pinpoint the specific enzymes responsible for the observed metabolism, recombinant enzyme systems are used. For instance, studies on the closely related compound 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU) have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme mediating its metabolism. nih.govnih.gov This was confirmed by observing a significant reduction in metabolism in the presence of ketoconazole, a selective CYP3A4 inhibitor. nih.gov

Identifying and quantifying the metabolites formed during in vitro assays requires powerful analytical techniques. alwsci.com Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone technology in these analyses due to its high sensitivity and ability to analyze complex mixtures. alwsci.comtechnologynetworks.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for initial metabolite detection. alwsci.com This technique separates the components of the metabolic mixture chromatographically, after which the mass spectrometer detects the parent compound and any new molecular species (metabolites). By analyzing the mass-to-charge ratio (m/z), researchers can identify metabolites, often characterized by mass shifts corresponding to specific chemical modifications, such as the addition of an oxygen atom (+16 Da for hydroxylation). nih.gov The fragmentation patterns generated in MS/MS provide structural clues that help in the putative identification of the metabolites. alwsci.comtechnologynetworks.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , while less sensitive than MS, is unparalleled for the definitive structural elucidation of metabolites. alwsci.comnih.gov For adamantane-containing compounds, where oxidation can occur at multiple similar positions, MS alone may be insufficient to distinguish between isomers. nih.govnih.gov NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of the exact site of metabolic modification. nih.govnih.gov The combination of LC-MS for detection and NMR for structural confirmation provides a comprehensive picture of the metabolic profile. researchgate.netmdpi.com

Identification and Characterization of Primary Metabolic Transformations for Adamantane-Urea Compounds

Research on adamantane-urea compounds, specifically the analogous molecule AEPU, reveals three primary sites for Phase I metabolic transformations. nih.govnih.gov These transformations are oxidative in nature and are primarily mediated by CYP enzymes. nih.gov

The bulky, lipophilic adamantyl group is a major site for metabolic oxidation. nih.govresearchgate.net The most common transformation is hydroxylation, leading to the formation of mono-, di-, and even tri-hydroxylated metabolites. nih.govmdpi.com While it was traditionally believed that the bridgehead tertiary carbons were the preferred sites of CYP450 oxidation, recent studies have shown that oxidation also readily occurs at the secondary carbons of the adamantyl cage. nih.govresearchgate.net

In studies with the related compound AEPU, a number of hydroxylated metabolites on the adamantyl moiety were identified. nih.gov The formation of these metabolites is a primary metabolic pathway. nih.govnih.gov

Table 1: Observed Oxidative Metabolites on the Adamantyl Moiety

| Metabolite Type | Description | Analytical Evidence |

|---|---|---|

| Monohydroxy-adamantyl | Addition of one hydroxyl group to either a tertiary or secondary carbon on the adamantane (B196018) ring. | LC-MS/MS shows a mass increase of +16 Da. NMR confirms the position of hydroxylation. nih.govnih.gov |

| Dihydroxy-adamantyl | Addition of two hydroxyl groups to the adamantane ring. | LC-MS/MS shows a mass increase of +32 Da. Fragmentation patterns indicate both hydroxyl groups are on the adamantyl moiety. nih.govmdpi.com |

The urea (B33335) linkage, a key structural feature of these compounds, is also susceptible to metabolic modification. nih.gov In vitro studies with AEPU have shown that hydroxylation can occur on one of the urea nitrogen atoms. nih.gov This N-oxidation represents another significant pathway in the biotransformation of these molecules. The resulting metabolites can be distinguished from adamantyl-hydroxylated isomers by their unique fragmentation patterns in MS/MS analysis. nih.gov

The butoxypentyl side chain of this compound presents a third major site for metabolism. The ether linkage is susceptible to cleavage, a common metabolic reaction for drugs containing C-O moieties. nih.govpressbooks.pub This process, known as O-dealkylation, typically results in an alcohol and an aldehyde or ketone. pressbooks.pub The alkyl portion of the chain can also undergo hydroxylation, often at the terminal (ω) or penultimate (ω-1) carbon atoms. pressbooks.pub

For a similar compound, AEPU, cleavage of the polyethylene (B3416737) glycol chain was observed as a major in vitro metabolic pathway. nih.govnih.gov The initial cleavage products can be further oxidized, for example, to form carboxylic acids, leading to more polar metabolites that are more readily excreted. nih.gov

Table 2: Summary of Primary Metabolic Transformations

| Structural Moiety | Metabolic Pathway | Resulting Product(s) |

|---|---|---|

| Adamantyl Group | Oxidative Hydroxylation | Mono- and di-hydroxylated adamantane derivatives. nih.govnih.gov |

| Urea Linkage | N-Oxidation / N-Hydroxylation | N-hydroxy urea derivatives. nih.gov |

| Ether/Alkyl Chain | O-Dealkylation & Oxidation | Cleavage of the ether bond, followed by oxidation to form alcohols, aldehydes, and carboxylic acids. nih.govpressbooks.pub |

Enzymatic Systems Involved in Biotransformation of Urea Derivatives

The biotransformation of urea derivatives, including N-adamantyl substituted compounds, is a complex process mediated by various enzymatic systems within the body. The liver is the primary site for the metabolism of these lipophilic compounds, where they undergo extensive modifications to increase their water solubility and facilitate excretion.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) and other Metabolic Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 60% of prescribed drugs. wikipedia.org Within this family, CYP3A4 is the most abundant and versatile isoform in the human liver and intestine, playing a predominant role in drug metabolism. wikipedia.orgbohrium.com

Research into N,N'-disubstituted urea-based compounds has consistently identified CYP enzymes as the primary mediators of their phase I metabolism. nih.govnih.gov Specifically for N-adamantyl urea derivatives, studies on analogous compounds have demonstrated that CYP3A4 is a major enzyme responsible for their oxidative metabolism. nih.govnih.gov The metabolism of other urea-containing drugs, such as cariprazine, is also highly dependent on CYP3A4, with minor contributions from other isoforms like CYP2D6. nih.govresearchgate.net

The metabolic reactions catalyzed by these enzymes typically involve oxidations at various positions on the molecule. For adamantyl-containing urea compounds, key metabolic sites include:

Oxidation of the adamantyl moiety: The adamantyl group, while conferring high lipophilicity, is also a primary target for hydroxylation. nih.govnih.gov The bridgehead tertiary carbons are often the preferred sites for CYP-mediated oxidation. nih.gov

Oxidation of the urea nitrogen atoms: The nitrogen atoms within the urea linkage can also undergo oxidation. nih.govnih.gov

Cleavage and oxidation of the alkyl chain: The linker chain connecting the urea and the butoxy group is susceptible to cleavage and subsequent oxidation. nih.govnih.gov

The table below summarizes the key enzymes and their established roles in the biotransformation of urea derivatives.

| Enzyme Family | Specific Enzyme | Role in Metabolism of Urea Derivatives | Reference |

| Cytochrome P450 | CYP3A4 | Major enzyme mediating the oxidation of N-adamantyl urea-based compounds. Also metabolizes other urea derivatives like cariprazine. | nih.govnih.govnih.govresearchgate.net |

| Cytochrome P450 | CYP2D6 | Plays a limited role in the metabolism of some urea-containing drugs. | nih.govresearchgate.net |

| Cytochrome P450 | CYP2C8 / CYP2C9 | Primarily responsible for the metabolism of certain urea-containing antidiabetic agents, with minor contributions from CYP2C9. | semanticscholar.org |

Structure-Metabolism Relationships (SMR) for Compound Design

Understanding the relationship between a compound's chemical structure and its metabolic stability is fundamental in medicinal chemistry. For adamantane-containing urea derivatives, SMR studies aim to identify which structural features are liabilities for metabolism and how they can be modified to create more robust drug candidates.

Correlation Between Structural Modifications and Metabolic Stability

The adamantane cage is a key structural feature that significantly influences the metabolic profile of these compounds. Its high lipophilicity is crucial for biological activity but also makes it a substrate for oxidative enzymes. nih.gov The rigid adamantane scaffold can protect adjacent functional groups from metabolic breakdown, thereby enhancing stability. nih.gov However, the adamantyl group itself is prone to extensive oxidative metabolism. nih.gov

Studies have established a clear correlation between specific structural elements and metabolic pathways:

The Adamantane Moiety: The introduction of an adamantane group generally enhances metabolic stability compared to simpler alkyl or phenyl groups by providing steric hindrance. nih.gov However, the bridgehead carbons of the adamantane cage are known to be susceptible to hydroxylation by CYP enzymes, which is a primary route of metabolism. nih.govnih.govpublish.csiro.au

Substituents on the Adamantane Ring: Adding substituents to the adamantane ring can markedly alter metabolic stability. nih.gov For instance, introducing methyl groups at the bridgehead positions can influence the compound's melting point and potentially its interaction with metabolic enzymes. mdpi.com

The Linker Chain: The nature of the alkyl chain linking the adamantylurea core to other parts of the molecule affects its susceptibility to cleavage and oxidation. nih.gov

The following table details the relationship between structural features and their metabolic consequences.

| Structural Feature | Metabolic Consequence | Description | Reference |

| Adamantane Cage | Site of Phase I Oxidation | The lipophilic adamantyl group is a primary target for hydroxylation, typically at the bridgehead positions, mediated by CYP enzymes. | nih.govnih.govpublish.csiro.au |

| Adamantane Cage | Steric Shielding | The bulky and rigid structure can protect nearby functional groups from enzymatic cleavage, enhancing the overall stability of the molecule. | nih.gov |

| Alkyl Linker Chain | Site of Cleavage/Oxidation | The chain connecting the core structures can be cleaved or oxidized, representing a significant metabolic pathway. | nih.govnih.gov |

| Urea Nitrogens | Site of Oxidation | The nitrogen atoms of the urea functional group are also susceptible to metabolic oxidation. | nih.govnih.gov |

Strategies for Rational Design of Metabolically Stable Analogues

Based on the understanding of structure-metabolism relationships, several strategies can be employed to design analogues of this compound with improved metabolic stability. The primary goal is to modify the molecule at its metabolic "hotspots" without compromising its desired biological activity.

Key design strategies include:

Blocking Sites of Metabolism: One of the most effective strategies is to introduce metabolically stable groups at the positions known to be susceptible to oxidation. For the adamantane moiety, this could involve replacing the hydrogen atoms at the bridgehead carbons with groups that are resistant to CYP-mediated hydroxylation, such as fluorine. This modification can block the primary route of metabolism and significantly increase the compound's half-life.

Bioisosteric Replacement: This strategy involves replacing a metabolically labile part of the molecule with a bioisostere—a group with similar physical or chemical properties that imparts enhanced metabolic stability. For example, the entire adamantyl group could be replaced with a less hydrophobic or less metabolically active polycyclic scaffold. publish.csiro.au Research on other adamantane-containing compounds has shown that replacing the adamantyl group with a less bulky cyclopropyl moiety can dramatically improve stability in microsomal clearance assays, albeit sometimes at the cost of reduced binding affinity. nih.gov

Conformational Restriction: Modifying the linker chain to restrict its conformation can sometimes reduce its ability to fit into the active site of metabolic enzymes, thereby slowing its degradation.

The table below outlines these strategies and their underlying rationale.

| Strategy | Rationale | Example Application | Reference |

| Metabolic Blocking | Introduce metabolically stable atoms (e.g., fluorine) at known sites of oxidation to prevent hydroxylation. | Replace hydrogen atoms at the bridgehead carbons of the adamantane ring with fluorine. | nih.govpublish.csiro.au |

| Bioisosteric Replacement of Adamantane | Substitute the adamantyl group with a different lipophilic scaffold that is less prone to metabolic attack. | Replace the adamantane cage with a cyclopropyl or other polycyclic group to improve stability. | nih.gov |

| Modification of Alkyl Linker | Alter the length or introduce branching/heteroatoms into the linker chain to hinder enzymatic cleavage. | Shorten, lengthen, or introduce an ether linkage into the pentyl chain to alter its metabolic profile. | nih.gov |

By applying these rational design principles, it is possible to develop novel analogues with superior pharmacokinetic properties, leading to more effective and durable therapeutic agents.

Advanced Research Perspectives and Future Directions for Adamantane Urea Compounds

Rational Design of Next-Generation Inhibitors Based on Accumulated Knowledge

The development of new, more effective inhibitors derived from the adamantane-urea scaffold is an area of intense research. By building upon existing knowledge of structure-activity relationships (SAR) and utilizing powerful computational tools, scientists are working to rationally design the next generation of these promising compounds.

Leveraging SAR and Computational Insights for Targeted Compound Synthesis

The synthesis of novel adamantane-urea derivatives is guided by a deep understanding of how their chemical structure relates to their biological activity. Key insights have emerged from extensive research:

The Adamantane (B196018) Moiety: The bulky, lipophilic adamantane group is a crucial feature for the biological activity of these compounds. nih.govpharmacy180.com Its size and shape allow it to fit into specific binding pockets of target enzymes. nih.govnih.gov Studies have shown that substitution at the 1-position of the adamantane ring is often preferred for optimal activity. nih.gov Furthermore, the introduction of substituents, such as hydroxyl groups, can influence properties like water solubility, which is a critical factor for drug development. nih.gov

The Second Substituent: The nature of the chemical group attached to the other side of the urea (B33335) linker is also critical for activity. Aromatic rings, for example, are often favored in this position. nih.govnih.gov The specific type and substitution pattern of this second group can be fine-tuned to optimize interactions with the target and enhance selectivity. nih.gov

Computational methods play a vital role in this design process. Molecular docking studies, for instance, can predict how a designed compound will bind to its target enzyme at the atomic level. nih.govnih.gov This allows researchers to visualize and analyze the key interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the compound's inhibitory activity. nih.gov This computational insight helps to prioritize which compounds to synthesize and test in the laboratory, saving time and resources.

The synthesis of these rationally designed compounds is typically achieved through straightforward chemical reactions. nih.govnih.gov For example, an appropriately substituted adamantane amine can be reacted with a corresponding isocyanate to form the desired urea derivative. nih.gov This facile chemistry allows for the rapid generation of a diverse library of compounds for biological evaluation. nih.gov

Exploration of Polypharmacology and Off-Target Interactions in Biological Systems (Mechanistic Focus)

While adamantane-urea compounds are often designed to target a specific enzyme, it is increasingly recognized that they can interact with multiple targets within a biological system. This phenomenon, known as polypharmacology, can have both beneficial and detrimental effects. Understanding these off-target interactions is crucial for developing safe and effective drugs.

One of the primary targets for many adamantane-urea compounds is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. researchgate.netmdpi.comnih.gov Inhibition of sEH has shown therapeutic potential for a range of conditions, including hypertension and inflammation. nih.govnih.gov However, studies have revealed that some of these compounds can also interact with other enzymes, such as urease. nih.gov Urease is a bacterial enzyme that plays a role in certain infections, and its inhibition could offer an additional therapeutic benefit. nih.gov

The adamantane moiety itself is known to interact with various biological targets, which contributes to the polypharmacological profile of these compounds. researchgate.net Furthermore, the specific chemical features of each derivative, such as the nature of the substituents on the adamantane ring and the second pharmacophore, will determine its unique off-target interaction profile. nih.govnih.gov

Investigating these off-target interactions requires a combination of in vitro and in vivo studies. In vitro assays can be used to screen compounds against a panel of different enzymes and receptors to identify potential off-target hits. nih.gov Follow-up studies in cellular and animal models are then necessary to confirm these interactions and to understand their physiological consequences. nih.govnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Activity

To gain a comprehensive understanding of how adamantane-urea compounds affect biological systems, researchers are increasingly turning to multi-omics approaches. ufz.denih.gov This involves generating and integrating large datasets from different "omics" levels, such as:

Transcriptomics: The study of all RNA molecules in a cell, which provides information about which genes are being expressed.

Proteomics: The study of all proteins in a cell, which are the functional workhorses of the cell.

Metabolomics: The study of all small molecules (metabolites) in a cell, which provides a snapshot of the cell's metabolic state.

By combining these different data types, researchers can build a more complete picture of the cellular response to a given compound. nih.govnih.gov For example, a multi-omics study could reveal that an adamantane-urea compound not only inhibits its primary target enzyme but also leads to changes in the expression of genes involved in inflammation and the levels of metabolites associated with a particular disease.

Several computational tools and methods have been developed to facilitate the integration and analysis of multi-omics data. ufz.denih.gov These tools can help to identify statistically significant changes across different omics levels and to uncover novel biological pathways and networks that are affected by the compound. nih.gov This systems-level understanding is essential for predicting both the therapeutic effects and the potential side effects of a drug candidate. ufz.de

Development of Novel Chemical Biology Tools and Probes Based on the 1-Adamantan-1-yl-3-(5-butoxypentyl)urea Scaffold

The unique properties of the this compound scaffold make it an excellent starting point for the development of novel chemical biology tools and probes. These tools can be used to study the function of specific enzymes and to investigate complex biological processes.

One promising application is the development of fluorescently labeled probes. By attaching a fluorescent dye to the adamantane-urea scaffold, researchers can create molecules that can be used to visualize the localization and activity of their target enzyme within living cells. This can provide valuable insights into the enzyme's role in health and disease.

Another exciting area is the development of affinity-based probes for target identification. These probes are designed to bind specifically to their target enzyme, allowing researchers to isolate and identify it from a complex mixture of proteins. This can be a powerful tool for discovering new drug targets and for understanding the mechanism of action of existing drugs.

The adamantane-urea scaffold can also be used to create multivalent ligands. nih.gov By linking multiple adamantane-urea units together, it is possible to create molecules that can bind to multiple targets simultaneously. nih.gov This can lead to enhanced potency and selectivity, and it opens up new possibilities for therapeutic intervention.

The development of these novel chemical biology tools and probes will undoubtedly accelerate our understanding of the biological roles of the targets of adamantane-urea compounds and will pave the way for the development of new and improved therapies.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Adamantan-1-yl-3-(5-butoxypentyl)urea to ensure high yield and purity?

Synthesis optimization requires meticulous control of reaction parameters. For adamantyl-urea derivatives, coupling agents like DIPEA in solvents such as dichloromethane (DCM) are critical for urea bond formation . Temperature control (e.g., 0–5°C for isocyanate-amine coupling) minimizes side reactions, while post-synthesis purification via column chromatography or recrystallization enhances purity . Monitoring reaction progress with TLC and confirming product identity via H/C NMR ensures reproducibility .

Q. How can researchers validate the structural integrity of this compound?

Structural validation typically employs a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., adamantane C-H protons at δ 1.6–2.1 ppm; urea NH signals at δ 5.5–6.5 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for CHNO: calculated 333.25, observed 333.24) .

Q. What strategies address solubility challenges in biological assays for adamantyl-urea derivatives?

Adamantane’s hydrophobicity often limits aqueous solubility. Solutions include:

- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based solubilization .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls or PEG chains) on the butoxypentyl chain without disrupting bioactivity .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability .

Advanced Research Questions

Q. How do structural modifications to the 5-butoxypentyl chain influence biological activity in adamantyl-urea derivatives?

The butoxypentyl chain’s length and substituents modulate lipophilicity and target engagement. For example:

- Chain elongation (e.g., hexyl vs. pentyl) may enhance membrane permeability but reduce solubility .

- Electron-withdrawing groups (e.g., fluorine) on the chain can improve metabolic stability, as seen in anti-tuberculosis analogs with MIC values <1 µg/mL .

- Structure-Activity Relationship (SAR) studies : Systematic substitution (e.g., replacing butoxy with thioether) followed by enzymatic assays (e.g., kinase inhibition) identifies critical pharmacophores .

Q. What mechanistic insights explain the compound’s interaction with cancer-related targets?

Adamantyl-urea derivatives often inhibit kinases (e.g., VEGFR2 or c-Kit) via urea-mediated hydrogen bonding to ATP-binding pockets. Molecular docking simulations reveal the adamantane moiety stabilizes hydrophobic interactions, while the butoxypentyl chain occupies allosteric sites . Confirmatory assays include:

Q. How should researchers resolve contradictions in crystallographic data for adamantyl-urea derivatives?

Discrepancies in crystal structures (e.g., torsion angles or hydrogen-bonding networks) may arise from polymorphic forms or solvent inclusion. Strategies include:

Q. What experimental designs bridge in vitro and in vivo efficacy gaps for this compound?

Discrepancies often stem from pharmacokinetic (PK) limitations. Solutions involve:

Q. Can isosteric replacement of the urea group improve target selectivity?

Replacing urea with thiourea or cyanoguanidine alters hydrogen-bonding capacity and selectivity. For example:

- Thiourea analogs exhibit stronger binding to cysteine-rich kinases (e.g., BTK) due to sulfur’s polarizability .

- Cyanoguanidine : Improved metabolic stability in hepatic microsome assays, albeit with reduced solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.